Cas no 2034486-84-3 (N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide)

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide is a structurally complex small molecule featuring a fused bicyclic core and an indole carboxamide moiety. The methylsulfonyl group enhances metabolic stability and modulates physicochemical properties, while the azabicyclo[3.2.1]octane scaffold provides conformational rigidity, potentially improving target binding specificity. The indole-5-carboxamide moiety offers opportunities for hydrogen bonding and π-stacking interactions, suggesting utility in medicinal chemistry applications. This compound may serve as a valuable intermediate or pharmacophore in the development of bioactive molecules, particularly for CNS-targeted therapies, due to its balanced lipophilicity and potential blood-brain barrier permeability. Its unique structure warrants further investigation for selective receptor modulation.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide structure
2034486-84-3 structure
Product Name:N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
CAS No:2034486-84-3
MF:C17H21N3O3S
MW:347.43194270134
CID:5379083
PubChem ID:91624997
Update Time:2025-10-29

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
    • F6471-1219
    • AKOS025316345
    • N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide
    • 2034486-84-3
    • N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
    • Inchi: 1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21)
    • InChI Key: JMECHGJGHXXPLW-UHFFFAOYSA-N
    • SMILES: S(C)(N1C2CC(CC1CC2)NC(C1C=CC2=C(C=CN2)C=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 347.13036271g/mol
  • Monoisotopic Mass: 347.13036271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 90.6Ų

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide Pricemore >>

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N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide Related Literature

Additional information on N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide

Introduction to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide (CAS No. 2034486-84-3)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, identified by its CAS number 2034486-84-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, which make it a promising candidate for further research and development in drug discovery.

The structural framework of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide consists of a bicyclic amine moiety linked to an indole carboxamide group. The bicyclic system, specifically the 8-azabicyclo[3.2.1]octan-3-yl moiety, introduces a high degree of rigidity and conformational constraints, which can be exploited to modulate binding interactions with biological targets. The presence of a methylsulfonyl group further enhances the molecular diversity and functional potential of this compound.

In recent years, there has been a growing interest in the development of novel scaffolds that can interact with biological macromolecules in unique ways. The indole core is a well-known pharmacophore found in numerous bioactive compounds, including drugs that have been successfully marketed for various therapeutic applications. The combination of the indole scaffold with the bicyclic amine structure in N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide suggests potential interactions with enzymes and receptors that may not be achievable with more conventional molecular architectures.

The methylsulfonyl group is particularly noteworthy as it is often employed in medicinal chemistry to enhance metabolic stability, improve solubility, and increase binding affinity. This functional group can also serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with high accuracy. These tools have been instrumental in understanding how N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide might interact with its intended targets. For instance, studies suggest that the rigid bicyclic system could provide favorable interactions with hydrophobic pockets in protein binding sites, while the indole carboxamide group may engage in hydrogen bonding or electrostatic interactions.

The potential therapeutic applications of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide are still under investigation, but preliminary studies suggest that it may have utility in treating a variety of diseases. The compound's unique structural features make it a versatile scaffold for drug design, and its potential to interact with multiple biological targets increases its appeal as a lead compound for further development.

In addition to its pharmacological potential, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide may also find applications in other areas of research, such as chemical biology and material science. Its ability to serve as a building block for more complex molecules makes it a valuable asset in synthetic chemistry.

The synthesis of this compound presents both challenges and opportunities for chemists. The construction of the bicyclic amine moiety requires careful planning and execution to ensure high yields and purity. However, once synthesized, this core structure can be modified in numerous ways to explore different biological activities.

Ongoing research is focused on elucidating the mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide, particularly its interactions with key enzymes and receptors involved in disease pathways. Understanding these interactions will be crucial for optimizing its therapeutic potential and developing novel treatments based on this scaffold.

The integration of experimental data with computational modeling is essential for advancing the field of drug discovery. By combining these approaches, researchers can gain deeper insights into the structure-property relationships of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yli strong>) -< strong > 1 H -indole - 5 - carboxamide strong >) and accelerate the development of new therapeutic agents.

In conclusion, N-(< strong > 8 - ( methyl sul fon y l ) - 8 - aza bi cyc lo [ 3 . 2 . 1 ] o c t an - 3 - y l ) - 1 H - i nd o le - 5 - ca r box am ide strong >) (CAS No. < strong >2034486- 84 - 3 strong >) is a compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of new medicines.

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